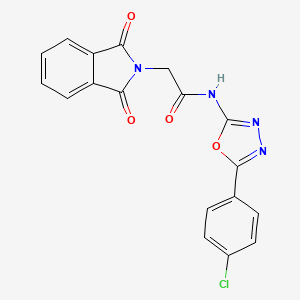
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H11ClN4O4 and its molecular weight is 382.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide , also known by its CAS number 56894-53-2, is a derivative of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C15H12ClN3O3 , with a molecular weight of approximately 300.697 g/mol . The structure features a 1,3,4-oxadiazole ring fused with an isoindolinone moiety, which is known for enhancing biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClN3O3 |
| Molecular Weight | 300.697 g/mol |
| Melting Point | Not available |
| LogP | 3.755 |
| PSA | 76.220 |
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound show potent antiproliferative effects against various cancer cell lines. For instance, a study highlighted the compound's ability to inhibit cell proliferation in human lung adenocarcinoma (A549) cells with an IC50 value lower than that of standard chemotherapeutics like cisplatin .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymes : Similar oxadiazole derivatives have shown inhibitory effects on key enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammation and cancer progression. Compound 2 from related studies exhibited significant inhibition rates of 59.52% for COX-1 and 50.59% for COX-2 .
- Interaction with Cellular Pathways : The compound's structural features allow it to interact with various cellular pathways that regulate apoptosis and cell cycle progression. This interaction can lead to increased apoptosis in cancer cells while sparing normal cells .
Antimicrobial Activity
Beyond anticancer properties, this compound has also been evaluated for its antimicrobial efficacy. Research indicates that oxadiazole derivatives possess broad-spectrum antibacterial and antifungal activities. For example, certain derivatives demonstrated moderate nematocidal activity against Meloidogyne incognita and effective antifungal activity against Rhizoctonia solani .
Case Studies
Several studies have explored the biological activity of oxadiazole derivatives:
- Study on Antiproliferative Effects : A recent investigation assessed the cytotoxic effects of various oxadiazole compounds on A549 cells and NIH/3T3 fibroblast cells. The study found that specific substitutions on the oxadiazole ring significantly enhanced antiproliferative activity without increasing toxicity to healthy cells .
- In Silico Analysis : Computational studies have supported experimental findings by predicting favorable interactions between the compound and target proteins involved in cancer progression and inflammation .
Summary of Biological Activities
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O4/c19-11-7-5-10(6-8-11)15-21-22-18(27-15)20-14(24)9-23-16(25)12-3-1-2-4-13(12)17(23)26/h1-8H,9H2,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYPKTGCCQJMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














